4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
Structure and Key Features: The compound features a benzamide core substituted at the 4-position with a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl group. The thiazinane ring (a six-membered heterocycle containing sulfur and nitrogen) is sulfonylated (1,1-dioxo), enhancing its electronic and metabolic stability. This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by sulfonamide and benzamide pharmacophores .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-10-4-16(5-11-19)12-13-21-20(23)17-6-8-18(9-7-17)22-14-2-3-15-27(22,24)25/h4-11H,2-3,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBFPBQUTLIZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an appropriate electrophile.
Introduction of the Dioxo Functional Group: The dioxo functional group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between a benzoyl chloride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo functional group, converting it to a thioether or thiol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique functional groups make it a versatile starting material for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
Thiazinane Sulfone vs. Piperazine: The thiazinane sulfone in the target compound provides greater metabolic stability compared to piperazine derivatives, which are prone to oxidative metabolism .
Substituent Effects :
- The 4-methoxyphenyl group enhances lipophilicity, aiding blood-brain barrier penetration, as seen in sigma receptor ligands like [¹²⁵I]PIMBA .
- Hydroxy groups (as in ’s compound) improve antioxidant activity but reduce stability under physiological conditions .
Sulfonamide vs. Thiazolidinone: Sulfonamide groups (1,1-dioxo) in the target compound enhance hydrogen-bonding capacity and acidity (pKa ~10–12), influencing protein binding . Thiazolidinones () exhibit distinct tautomeric behavior, which may affect their interaction with enzymatic active sites .
Pharmacological Potential: Sigma receptor affinity is common in benzamides with lipophilic substituents (e.g., 4-methoxyphenyl), suggesting the target compound may share diagnostic/therapeutic applications in oncology . Antioxidant activity is structure-dependent; polar hydroxy groups () outperform non-polar methoxy substituents in radical scavenging .
Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide (CAS Number: 941986-75-0) is a synthetic organic molecule characterized by its unique thiazinan structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.45 g/mol. The structure includes a thiazinan ring, which is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been noted that compounds with similar thiazinan structures often exhibit:
- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in agricultural and pharmaceutical applications.
Antimicrobial Efficacy
Recent research has highlighted the potential of thiazinan derivatives in combating fungal pathogens. For instance, compounds similar to the target compound have shown significant antifungal activity. In one study, derivatives were tested against Fusarium graminearum, revealing an EC50 value significantly lower than that of established fungicides like thifluzamide and boscalid .
| Compound | Target Organism | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| Thiazinan Derivative | Fusarium graminearum | 0.93 | Superior to thifluzamide (>50) |
| Thifluzamide | Fusarium graminearum | >50 | - |
| Boscalid | Fusarium graminearum | >50 | - |
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), suggesting potential as an anticancer agent .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 (Colon Carcinoma) | Thiazinan Derivative | 6.2 |
| T47D (Breast Cancer) | Thiazinan Derivative | 27.3 |
Case Studies
- Fungal Pathogen Management : A study investigated the use of thiazinan derivatives as fungicides in agricultural settings. The results indicated that these compounds could effectively reduce fungal growth in crops, thereby enhancing yield and quality .
- Cancer Research : Research focusing on the anticancer properties of thiazinan derivatives revealed their potential in selectively targeting cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 0–5°C, SOCl₂/DCM | 65–70 | 85–90 |
| 2 | DMF, EDCI, RT, 24h | 75–80 | 90–95 |
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) .
- TLC : Rf = 0.5 (hexane:EtOAc 3:1) monitors reaction progress .
How can researchers resolve contradictions in reported biological activity data across different assay systems?
Advanced Research Focus
Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:
- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) alter ligand-target interactions .
- Validation Strategies :
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Conduct dose-response curves across ≥3 independent replicates to assess reproducibility .
What computational methods are suitable for predicting the compound’s interaction with biological targets like kinases or GPCRs?
Q. Advanced Research Focus
- Molecular Docking : Autodock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets .
- MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-receptor complexes .
- Key Metrics :
- Binding energy (ΔG < -8 kcal/mol suggests strong affinity).
- Hydrogen-bond interactions with catalytic residues (e.g., Lys72 in MAPK) .
How can structure-activity relationship (SAR) studies elucidate the role of the dioxothiazinan moiety in target selectivity?
Q. Advanced Research Focus
- SAR Design :
- Synthesize analogs with modified sulfone groups (e.g., replacing -SO₂ with -PO₃) .
- Compare IC₅₀ values against related targets (e.g., COX-2 vs. COX-1).
- Data Interpretation :
- A 10-fold selectivity for COX-2 (IC₅₀ = 0.5 μM vs. COX-1 IC₅₀ = 5 μM) indicates sulfone-dependent discrimination .
What strategies mitigate degradation of this compound during long-term stability studies in aqueous buffers?
Q. Advanced Research Focus
- Degradation Pathways : Hydrolysis of the amide bond at pH > 7.0 .
- Stabilization Methods :
- Use lyophilized formulations stored at -20°C.
- Add antioxidants (0.1% ascorbic acid) to phosphate buffers .
How does the methoxyphenyl substituent influence pharmacokinetic properties such as metabolic half-life?
Q. Advanced Research Focus
- Metabolism Studies :
- Incubate with liver microsomes; LC-MS/MS identifies O-demethylation as the primary metabolic pathway .
- t₁/₂ : 2.5 hours in human microsomes vs. 4 hours in murine, suggesting species-specific CYP450 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
